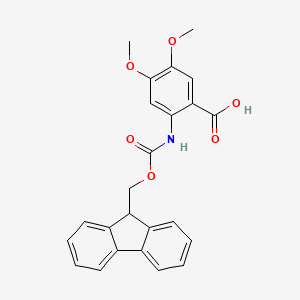

Fmoc-2-amino-4,5-dimethoxybenzoic acid

Beschreibung

BenchChem offers high-quality Fmoc-2-amino-4,5-dimethoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-2-amino-4,5-dimethoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,5-dimethoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO6/c1-29-21-11-18(23(26)27)20(12-22(21)30-2)25-24(28)31-13-19-16-9-5-3-7-14(16)15-8-4-6-10-17(15)19/h3-12,19H,13H2,1-2H3,(H,25,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKHOIFQEMJVHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight and formula of Fmoc-2-amino-4,5-dimethoxybenzoic acid

Identity, Physicochemical Profiling, and Solid-Phase Integration Strategies

Executive Summary

Fmoc-2-amino-4,5-dimethoxybenzoic acid (Fmoc-dmAbz-OH) is a specialized, rigid aromatic amino acid derivative used primarily in Solid Phase Peptide Synthesis (SPPS). Structurally derived from anthranilic acid (Abz), the inclusion of electron-donating methoxy groups at the 4 and 5 positions alters its electronic profile, making it a valuable tool for designing peptidomimetics, rigid molecular scaffolds, and FRET (Förster Resonance Energy Transfer) probes.

This guide provides a definitive technical reference for researchers utilizing this compound, focusing on its physicochemical properties, specific handling requirements due to its steric and electronic nature, and optimized coupling protocols.

Part 1: Physicochemical Profile[1]

The following data constitutes the definitive chemical identity of the compound.

Table 1: Chemical Specifications

| Parameter | Specification |

| Chemical Name | Fmoc-2-amino-4,5-dimethoxybenzoic acid |

| Common Abbreviation | Fmoc-dmAbz-OH; Fmoc-4,5-dimethoxy-Abz |

| CAS Number | 855005-12-8 |

| Molecular Formula | C₂₄H₂₁NO₆ |

| Molecular Weight | 419.43 g/mol (Average) |

| Exact Mass | 419.1369 (Monoisotopic) |

| Core Scaffold | 2-Amino-4,5-dimethoxybenzoic acid (CAS: 5653-40-7) |

| Solubility | Soluble in DMF, DMSO, NMP. Sparingly soluble in DCM/Water. |

| Appearance | White to off-white powder |

| pKa (COOH) | ~3.5 (Estimated; lower than aliphatic AAs due to aromatic conjugation) |

Structural Visualization

The compound consists of the fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amine of the electron-rich dimethoxybenzoic acid core.

Figure 1: Structural connectivity and functional regions of Fmoc-2-amino-4,5-dimethoxybenzoic acid.

Part 2: Synthetic Utility & Applications[2][3][4][5]

1. Peptidomimetics & Conformational Constraint

Unlike flexible aliphatic amino acids (Gly, Ala), Fmoc-dmAbz-OH introduces a rigid turn into the peptide backbone. The ortho-amino benzoic acid structure forces a "kink" in the chain, often mimicking

-

Stabilizing secondary structures in short peptides.

-

Designing macrocyclic peptides where pre-organization of the backbone improves cyclization yield.

2. Fluorescence & FRET

The parent compound, anthranilic acid (Abz), is a known fluorophore. The 4,5-dimethoxy substitution shifts the excitation/emission maxima, typically acting as a donor in FRET pairs or as an internal fluorescent probe to monitor peptide uptake or cleavage without bulky extrinsic dyes.

Part 3: Experimental Protocols (The "Difficult Coupling" Solution)

The Challenge: While coupling Fmoc-dmAbz-OH to a resin is straightforward, coupling the next amino acid onto the dmAbz residue is notoriously difficult.

-

Low Nucleophilicity: Upon Fmoc removal, the exposed amine is an aniline . The lone pair on the nitrogen is delocalized into the aromatic ring, significantly reducing its reactivity compared to aliphatic amines.

-

Steric Hindrance: The carboxylic acid (now an amide) at the ortho position creates a steric blockade.

Protocol A: Coupling Fmoc-dmAbz-OH to Resin/Peptide

Standard activation is usually sufficient.

-

Reagents: 3.0 eq Fmoc-dmAbz-OH, 2.9 eq HATU, 6.0 eq DIPEA in DMF.

-

Pre-activation: Mix Amino Acid and HATU in DMF. Add DIPEA. Let stand for 1-2 minutes (yellow color develops).

-

Coupling: Add to resin. Agitate for 45–60 minutes.

-

Validation: Standard Kaiser test may be faint due to sterics; Chloranil test is preferred for secondary amines, but this is a primary aniline. Rely on HPLC micro-cleavage for certainty.

Protocol B: Coupling the NEXT Amino Acid (The Critical Step)

This step requires high-efficiency activation to overcome the deactivated aniline nucleophile.

-

Deprotection: Remove Fmoc from the dmAbz residue using 20% Piperidine/DMF (2 x 10 min). Note: Extended deprotection is not needed, but thorough washing is critical.

-

Solvent Switch: Wash resin with DMF, then DCM, then NMP. NMP (N-methylpyrrolidone) is preferred for difficult couplings due to better swelling and solvation.

-

Activation (choose one):

-

Method 1 (Preferred):HATU/HOAt . Use 5.0 eq Fmoc-AA-OH, 5.0 eq HATU, 5.0 eq HOAt, 10 eq DIPEA in NMP. Double couple (2 x 2 hours).

-

Method 2 (Acid Chloride): For extremely hindered residues (e.g., Val, Ile), convert the incoming amino acid to its acid chloride using triphosgene or Ghosez’s reagent (if acid sensitive groups allow).

-

-

Capping: Acetylate unreacted amines aggressively (Acetic Anhydride/Pyridine) to prevent deletion sequences, as the aniline is prone to incomplete reaction.

Part 4: Quality Control & Troubleshooting

HPLC Analysis:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water/Acetonitrile with 0.1% TFA.

-

Detection: 220 nm (Amide bond) and 254/280 nm (Aromatic absorption).

-

Note: The dimethoxybenzoic core absorbs strongly in the UV range. Expect a larger-than-usual peak area relative to non-aromatic peptides.

Mass Spectrometry:

-

Ionization: ESI+

-

Observation: Look for the [M+H]+ peak.

-

Fragmentation: In MS/MS, the cleavage of the amide bond N-terminal to the dmAbz is common. You may observe a characteristic fragment ion corresponding to the dimethoxy-aminobenzoyl cation.

Workflow Logic Diagram

Figure 2: Optimized SPPS workflow emphasizing the critical bottleneck at the aniline coupling stage.

References

-

Santa Cruz Biotechnology. Fmoc-2-amino-4,5-dimethoxybenzoic acid Product Data. Retrieved from

-

BLD Pharm. Chemical Safety and Specifications: CAS 855005-12-8. Retrieved from

-

Chamberlain, B. et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin. National Institutes of Health (PMC). Retrieved from

-

ChemPep. Overview of Fmoc Amino Acids and SPPS Mechanisms. Retrieved from

-

Sigma-Aldrich. 2-Amino-4,5-dimethoxybenzoic acid (Parent Amine Data). Retrieved from

A Comprehensive Technical Guide to the Solubility of Fmoc-2-amino-4,5-dimethoxybenzoic Acid in Organic Solvents

Foreword: Navigating the Nuances of Solubility in Synthesis

For researchers, scientists, and professionals in drug development, the seamless execution of peptide synthesis and other organic modifications hinges on a fundamental, yet often complex, parameter: the solubility of reagents. This guide provides an in-depth exploration of the solubility characteristics of Fmoc-2-amino-4,5-dimethoxybenzoic acid, a specialized building block. Our objective is to move beyond mere data points, offering a framework of understanding rooted in the physicochemical properties of the molecule and the principles of solute-solvent interactions. By elucidating the "why" behind solubility phenomena, we empower researchers to make informed decisions, troubleshoot challenges, and optimize their synthetic workflows. This document is structured to serve as both a practical reference and an educational tool, grounded in scientific integrity and field-proven insights.

Physicochemical Profile of Fmoc-2-amino-4,5-dimethoxybenzoic Acid

Understanding the solubility of a compound begins with a thorough examination of its molecular structure and inherent properties. The Fmoc-2-amino-4,5-dimethoxybenzoic acid molecule is a composite of distinct chemical moieties, each contributing to its overall solubility profile.

Molecular Structure:

Caption: Chemical structure of Fmoc-2-amino-4,5-dimethoxybenzoic acid.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C24H21NO6 | [1] |

| Molecular Weight | 419.43 g/mol | [1] |

| Melting Point | 169-173 °C (decomposes) | [2] |

| Appearance | White to off-white powder | [3] |

| pKa | Not explicitly available for the Fmoc-derivative. The parent compound, 2-amino-4,5-dimethoxybenzoic acid, has a carboxylic acid group and an amino group, suggesting it is amphoteric. The Fmoc protection of the amine will significantly alter the pKa of the amino group. |

Analysis of Structural Features and Their Impact on Solubility:

-

Fmoc Group: The large, nonpolar fluorenylmethoxycarbonyl (Fmoc) group is the most significant contributor to the molecule's solubility in organic solvents.[4] Its aromatic nature promotes π-π stacking interactions, which can influence both solubility and aggregation.

-

Benzoic Acid Core: The benzoic acid moiety provides a polar carboxylic acid group capable of hydrogen bonding. This feature enhances solubility in polar protic solvents.

-

Dimethoxy Substituents: The two methoxy groups (-OCH3) on the benzene ring are electron-donating and increase the polarity of the aromatic system to some extent. They can also act as hydrogen bond acceptors.

-

Amide Linkage: The amide bond linking the Fmoc group to the amino acid is polar and can participate in hydrogen bonding.

The interplay of the large, hydrophobic Fmoc group with the more polar benzoic acid core results in a molecule with moderate to good solubility in a range of polar aprotic organic solvents.

Qualitative and Semi-Quantitative Solubility in Common Organic Solvents

| Solvent | Polarity Index | Dielectric Constant | General Solubility | Rationale and Expert Insights |

| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | High | DMF is a highly polar aprotic solvent that is an excellent solvent for most Fmoc-amino acids.[6] Its ability to act as a hydrogen bond acceptor and its high dielectric constant effectively solvate both the polar and nonpolar regions of the molecule. |

| N-Methyl-2-pyrrolidone (NMP) | 6.5 | 32.2 | High | Similar to DMF, NMP is a polar aprotic solvent with strong solvating capabilities for Fmoc-protected amino acids. It is often used as a direct replacement for DMF.[6] |

| Dichloromethane (DCM) | 3.1 | 9.1 | Moderate to Low | DCM is a less polar solvent and is generally not as effective at dissolving Fmoc-amino acids as DMF or NMP.[6] While the Fmoc group has some affinity for DCM, the polar benzoic acid portion limits overall solubility. It may be useful as a co-solvent. |

| Tetrahydrofuran (THF) | 4.0 | 7.5 | Moderate | THF is a moderately polar ether. Its ability to act as a hydrogen bond acceptor can aid in dissolving the polar parts of the molecule, while its lower polarity can accommodate the Fmoc group. |

| Acetonitrile (ACN) | 5.8 | 37.5 | Moderate | Acetonitrile is a polar aprotic solvent. While it has a high dielectric constant, its hydrogen bonding capabilities are weaker than DMF, which may result in slightly lower solubility. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | High | DMSO is a highly polar aprotic solvent and a strong hydrogen bond acceptor, making it an excellent solvent for many polar organic molecules. It is likely to be a very good solvent for this compound.[7] |

Causality Behind Solvent Choices: The selection of a solvent is a critical experimental decision. For Fmoc-2-amino-4,5-dimethoxybenzoic acid, the primary consideration is to effectively solvate both the large, hydrophobic Fmoc group and the polar, hydrogen-bonding capable benzoic acid moiety. Polar aprotic solvents like DMF, NMP, and DMSO are generally preferred because they possess a high dielectric constant to overcome lattice energy and can act as hydrogen bond acceptors without having labile protons that could interfere with subsequent reactions.

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise concentration control, empirical determination of solubility is essential. The following protocol provides a robust, self-validating method for quantifying the solubility of Fmoc-2-amino-4,5-dimethoxybenzoic acid in a given organic solvent.[7]

Objective: To determine the saturation solubility of Fmoc-2-amino-4,5-dimethoxybenzoic acid in a specific organic solvent at a controlled temperature.

Materials:

-

Fmoc-2-amino-4,5-dimethoxybenzoic acid

-

High-purity organic solvent of interest (e.g., DMF, NMP, DCM)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Workflow for Solubility Determination:

Caption: Experimental workflow for the quantitative determination of solubility.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of Fmoc-2-amino-4,5-dimethoxybenzoic acid (e.g., 50-100 mg) into several vials. The key is to have undissolved solid remaining at equilibrium.

-

To each vial, add a precise volume of the test solvent (e.g., 1.0 mL).

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A state of equilibrium is confirmed when the concentration of the solute in the solution remains constant over time.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are disturbed.

-

For an extra measure of certainty, filter the withdrawn supernatant through a 0.22 µm syringe filter.

-

-

Quantitative Analysis by HPLC:

-

Calibration Curve: Prepare a series of standard solutions of Fmoc-2-amino-4,5-dimethoxybenzoic acid of known concentrations in the chosen solvent. Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration.

-

Sample Preparation: Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Analysis: Inject the diluted sample into the HPLC system.

-

Quantification: Determine the concentration of the diluted sample using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL, mM, or g/100g of solvent).

-

Trustworthiness of the Protocol: This method is self-validating because it relies on reaching a true thermodynamic equilibrium and uses a precise analytical technique (HPLC) for quantification against a set of standards. The use of excess solid ensures that the solution is indeed saturated.

Practical Implications and Troubleshooting

Optimizing Reaction Conditions:

-

Coupling Reactions: In peptide synthesis, ensuring the Fmoc-amino acid is fully dissolved before addition to the resin is crucial to avoid incomplete couplings and deletion sequences.[6] If solubility is a concern, gentle warming or sonication can be employed, though care must be taken to avoid degradation of the Fmoc group.

-

Solution-Phase Synthesis: For solution-phase reactions, knowing the solubility limit prevents precipitation of the starting material and ensures a homogeneous reaction mixture, leading to more predictable outcomes.

Troubleshooting Solubility Issues:

-

Precipitation: If the compound precipitates during a reaction, it may be due to a change in the solvent composition or temperature. The addition of a co-solvent in which the compound has higher solubility can be an effective strategy.

-

Aggregation: The hydrophobic Fmoc group can lead to aggregation, especially at high concentrations.[7] Using chaotropic agents like LiCl in small amounts can sometimes disrupt these non-covalent interactions and improve solubility, though this is more common in solid-phase peptide synthesis.

Conclusion

The solubility of Fmoc-2-amino-4,5-dimethoxybenzoic acid is a critical parameter that dictates its effective use in research and development. While this guide provides a strong predictive framework based on the compound's physicochemical properties, it also underscores the importance of empirical determination for applications that demand precision. By understanding the interplay between the molecular structure and solvent properties, and by employing robust experimental protocols, researchers can confidently navigate the challenges of solubility and unlock the full potential of this valuable synthetic building block.

References

-

Springer Nature Experiments. (n.d.). Fmoc Test Protocols and Methods. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Retrieved from [Link]

-

PubMed. (n.d.). Use of Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids in peptide synthesis. Retrieved from [Link]

-

PMC. (n.d.). New experimental melting properties as access for predicting amino-acid solubility. Retrieved from [Link]

-

ACS Combinatorial Science. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. Retrieved from [Link]

-

ChemBK. (2024). 2-Amino-4,5-dimethoxybenzoic acid. Retrieved from [Link]

-

University College London. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from [Link]

-

UNT Digital Library. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Binary Aqueous-Organic Solvent Mixtures. Retrieved from [Link]

-

Merck Millipore. (n.d.). Novabiochem® Enhanced specification Fmoc-amino acids. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-methoxybenzoic acid. Retrieved from [Link]

-

PMC. (n.d.). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. Retrieved from [Link]

-

University of South Florida. (n.d.). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. Retrieved from [Link]

-

Nowick Laboratory, University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chembk.com [chembk.com]

- 3. 2-Amino-4,5-dimethoxybenzoic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. chempep.com [chempep.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Fmoc-2-amino-4,5-dimethoxybenzoic acid CAS number and identifiers

Technical Monograph: Fmoc-2-amino-4,5-dimethoxybenzoic Acid

Part 1: Executive Summary & Chemical Dossier

Fmoc-2-amino-4,5-dimethoxybenzoic acid (often abbreviated as Fmoc-6-aminoveratric acid or Fmoc-4,5-dimethoxyanthranilic acid) is a specialized aromatic amino acid derivative used primarily in Solid Phase Peptide Synthesis (SPPS) and peptidomimetic design.

Unlike standard aliphatic amino acids, this compound is an anthranilic acid derivative . Its integration into a peptide backbone introduces significant structural rigidity (inducing turns) and intrinsic fluorescence. However, it presents unique synthetic challenges due to the low nucleophilicity of the aromatic amine (aniline) and steric hindrance from the ortho-methoxy and carboxyl groups.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

| Property | Technical Specification |

| Chemical Name | 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,5-dimethoxybenzoic acid |

| Common Synonyms | Fmoc-6-aminoveratric acid; Fmoc-4,5-dimethoxyanthranilic acid; Fmoc-2-Abz(4,5-OMe)-OH |

| CAS Number (Fmoc) | 855005-12-8 (Primary commercial identifier) |

| CAS Number (Parent) | 5653-40-7 (Free amine: 2-amino-4,5-dimethoxybenzoic acid) |

| Molecular Formula | C₂₄H₂₁NO₆ |

| Molecular Weight | 419.43 g/mol |

| Appearance | White to off-white or pale grey powder |

| Solubility | Soluble in DMF, DMSO, NMP; sparingly soluble in DCM; insoluble in water |

| Purity Standard | ≥ 98% (HPLC) required for SPPS to prevent termination |

Part 2: Synthetic Utility & Mechanism

Structural Rigidity & Turn Induction

The ortho-amino benzoic acid scaffold forces the peptide backbone into a kinked conformation. Unlike glycine (flexible) or proline (fixed turn), the aromatic ring locks the

Fluorescence Properties

The 4,5-dimethoxy substitution pattern on the anthranilic core renders the molecule fluorescent.

-

Excitation: ~300–330 nm

-

Emission: ~400–430 nm (Blue/Cyan region)

-

Utility: It serves as an internal fluorescent probe for monitoring peptide binding events or cleavage without the need for bulky extrinsic fluorophores (like FITC).

The "Deactivated Aniline" Challenge

The critical mechanistic insight for researchers is the electronic environment of the amine .

-

Problem: Once the Fmoc group is removed, the resulting free amine is attached directly to the benzene ring (aniline). The lone pair on the nitrogen is delocalized into the

-system, drastically lowering its pKa (nucleophilicity) compared to standard alkyl amines. -

Consequence: Coupling the next amino acid onto this residue is thermodynamically and kinetically difficult. Standard protocols (HBTU/DIPEA) often fail, leading to deletion sequences.

Part 3: Experimental Protocols

Protocol A: Resin Loading (First Residue Attachment)

Use this protocol if Fmoc-2-amino-4,5-dimethoxybenzoic acid is the C-terminal residue.

Reagents: 2-Chlorotrityl Chloride (2-CTC) Resin, DIPEA (Diisopropylethylamine), DCM (Dichloromethane), Methanol.[1]

-

Swell Resin: Suspend 2-CTC resin (1.0 g, ~1.5 mmol/g) in dry DCM (10 mL) for 30 mins.

-

Prepare Solution: Dissolve Fmoc-2-amino-4,5-dimethoxybenzoic acid (0.6 eq relative to resin capacity) in 10 mL DCM. Add DIPEA (4.0 eq).[1]

-

Note: Use a lower equivalent of amino acid to control loading and prevent aggregation.

-

-

Coupling: Add solution to resin.[2][3] Agitate gently for 2 hours at room temperature.

-

Capping: Add Methanol (2 mL) and DIPEA (1 mL) to the reaction vessel. Agitate for 20 mins to cap unreacted trityl chloride sites.

-

Wash: Drain and wash: DCM (3x), DMF (3x), DCM (3x).

Protocol B: Chain Elongation (The "Difficult Coupling")

Use this protocol to couple an amino acid ONTO the deprotected 2-amino-4,5-dimethoxybenzoic acid residue.

Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HOAt (1-Hydroxy-7-azabenzotriazole), DIPEA, DMF.

-

Fmoc Removal: Treat resin with 20% Piperidine in DMF (2 x 10 mins).[1][4] Wash thoroughly with DMF (5x).

-

QC Step: Perform a chloranil test (not Kaiser test). The aniline amine may not react strongly with ninhydrin (Kaiser), but chloranil detects secondary/aromatic amines reliably.

-

-

Activation (Pre-activation is critical):

-

Coupling: Add activated mixture to the resin.

-

Reaction Time: Agitate for 2–4 hours (standard AA) or overnight (hindered AA).

-

Recommendation: Double coupling (repeat step 2-3) is highly recommended.

-

-

Capping (Optional but recommended): Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences in longer peptides.

Part 4: Visualization of Workflows

Diagram 1: Synthesis & SPPS Integration Logic

This diagram illustrates the flow from the raw material to the critical decision point in solid-phase synthesis.

Caption: Synthesis pathway and the critical "bottleneck" during SPPS coupling due to aniline deactivation.

Diagram 2: Troubleshooting The Coupling Interface

A decision tree for researchers facing low yields when coupling to this residue.

Caption: Optimization logic for overcoming the low nucleophilicity of the anthranilic amine.

Part 5: References

-

Chamberlain, B. et al. (2006). "Methods and Protocols of Modern Solid Phase Peptide Synthesis." Molecular Biotechnology. Retrieved from [Link]

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[5][6] Chemical Reviews. (Contextual reference for Anthranilic acid protection strategies).

-

PubChem. (2023).[7] Compound Summary: 2-Amino-4,5-dimethoxybenzoic acid.[8][9][10] Retrieved from [Link]

Sources

- 1. peptideweb.com [peptideweb.com]

- 2. chempep.com [chempep.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. biomatik.com [biomatik.com]

- 6. Use of Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-氨基-4,5-二甲氧基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

- 9. Page loading... [wap.guidechem.com]

- 10. Synthesis routes of 2-Amino-4,5-dimethoxybenzoic acid [benchchem.com]

Methodological & Application

Application Note: Solid-Phase Synthesis of Pharmacologically Active Benzodiazepines Using Fmoc-2-amino-4,5-dimethoxybenzoic Acid

Abstract & Strategic Overview

The 1,4-benzodiazepine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for anxiolytics, anticonvulsants, and antitumor agents. Specifically, the 4,5-dimethoxy substitution pattern on the aromatic ring is of critical importance; it mimics the electron-rich A-ring of naturally occurring DNA-alkylating agents like Anthramycin and Tomaymycin (Pyrrolo[2,1-c][1,4]benzodiazepines or PBDs).

This guide details the solid-phase organic synthesis (SPOS) of benzodiazepine derivatives using Fmoc-2-amino-4,5-dimethoxybenzoic acid (Fmoc-ADMBA) . Unlike simple anthranilic acids, the electron-donating methoxy groups and the steric bulk of the Fmoc-protected aniline require precise coupling conditions to prevent aggregation and ensure high crude purity.

Key Technical Advantages of This Protocol

-

Cyclative Cleavage Strategy: Utilizes a "self-validating" release mechanism where only successfully cyclized molecules are cleaved from the resin, ensuring high purity.

-

Orthogonal Protection: Fully compatible with Fmoc/tBu SPPS (Solid Phase Peptide Synthesis) workflows.

-

Steric Management: Optimized coupling conditions (HATU/HOAt) to overcome the deactivated nature of the electron-rich anthranilic acid derivative.

Experimental Workflow & Logic

The synthesis relies on the assembly of a linear dipeptide precursor on a solid support, followed by an intramolecular nucleophilic attack that simultaneously forms the diazepine ring and cleaves the molecule from the resin.

The "Cyclization Release" Mechanism

The critical challenge in benzodiazepine synthesis is the formation of the 7-membered ring. By anchoring the C-terminus of an $\alpha

Application Note: High-Fidelity Fluorescent Labeling with Fmoc-ADMB

This guide details the application of Fmoc-2-amino-4,5-dimethoxybenzoic acid (Fmoc-ADMB) , a specialized reagent used to introduce the 4,5-dimethoxyanthraniloyl (DMAbz) fluorophore into peptides and small molecules.

Core Principle & Mechanism

Fmoc-2-amino-4,5-dimethoxybenzoic acid is not the fluorophore itself but the protected precursor used to install the 4,5-dimethoxyanthraniloyl (DMAbz) moiety.

-

The Fluorophore: The active fluorescent unit is the 2-amino-4,5-dimethoxybenzamide group.

-

Role of Fmoc: The Fmoc group protects the aniline nitrogen during solid-phase synthesis. Crucial: The Fmoc group quenches the intrinsic fluorescence of the anthranilate core. You must remove the Fmoc group (deprotection) to restore the conjugation and intramolecular hydrogen bonding required for high-quantum-yield fluorescence.

-

Spectral Properties (DMAbz):

-

Excitation (λex): ~340–350 nm (UV/Violet)

-

Emission (λem): ~440–450 nm (Blue)[1]

-

Stokes Shift: Large (~100 nm), reducing self-quenching and background interference.

-

-

Primary Application: It serves as a robust FRET Donor (paired with Nitro-tyrosine or DNP acceptors) and a stable N-terminal fluorescent tag for tracking cellular uptake or enzymatic cleavage.

Experimental Workflow Diagram

The following logic flow illustrates the critical activation step: the transition from the non-fluorescent Fmoc-precursor to the active DMAbz probe.

Figure 1: The deprotection of the Fmoc group is the "switch" that activates the fluorophore.

Detailed Protocol: Solid-Phase Labeling

Reagents & Stock Preparation

| Component | Specification | Preparation Note |

| Fmoc-ADMB | >98% Purity | Dissolve in DMF to 0.2 M . Sonicate if necessary. Protect from light.[2] |

| Coupling Reagent | HBTU or HATU | 0.5 M in DMF. |

| Base | DIEA (Diisopropylethylamine) | 2.0 M in NMP. |

| Deprotection | 20% Piperidine | In DMF (v/v). |

Step-by-Step Incorporation

1. Resin Preparation Ensure the N-terminal amino group of the resin-bound peptide is deprotected (free amine) and washed (3x DMF).

2. Coupling Reaction

-

Mix: Combine 5 equivalents (eq) of Fmoc-ADMB , 4.9 eq of HBTU , and 10 eq of DIEA .

-

Activate: Allow the mixture to pre-activate for 2–3 minutes. The solution may turn slightly yellow.

-

Incubate: Add to the resin. Shake at room temperature for 2 to 4 hours .

-

Expert Insight: The aniline nitrogen on the ADMB core is less nucleophilic, but the carboxylic acid is standard. However, the steric bulk of the dimethoxy groups can slow down coupling. Extended time is recommended over elevated temperature to prevent racemization.

-

3. Washing Drain and wash the resin: 3x DMF, 3x DCM, 3x DMF.

4. The "Activation" (Fmoc Removal)

-

Reagent: Add 20% Piperidine in DMF.

-

Cycles: Treat for 5 minutes, drain, then treat for 15 minutes.

-

Observation: The UV absorbance of the waste stream will confirm Fmoc removal.

-

Result: The N-terminus now carries the free amino-dimethoxy-benzoyl group. This is the fluorescent species.[3][4][5]

5. Cleavage & Isolation

-

Cleave the peptide from the resin using standard TFA cocktails (e.g., TFA/TIS/H2O 95:2.5:2.5).

-

Note: The DMAbz fluorophore is stable in TFA.

-

Precipitate in cold diethyl ether and purify via RP-HPLC.

Detection & QC Parameters

When validating the probe, use the following settings. Note that the methoxy groups induce a bathochromic (red) shift compared to unsubstituted anthranilic acid (Abz).

| Parameter | Value | Notes |

| Excitation Max | 340 nm | Can be excited by standard UV lasers (355 nm) or LEDs. |

| Emission Max | 440 nm | Bright blue emission. |

| Stokes Shift | ~100 nm | Excellent separation from excitation light; low background. |

| HPLC Detection | UV @ 330 nm | The DMAbz moiety absorbs strongly here; use for quantification. |

| Solubility | Moderate | Hydrophobic. Keep organic solvent (ACN/MeOH) >10% in buffers. |

Troubleshooting & Optimization

Issue: Low Fluorescence Intensity

-

Cause 1: Incomplete Fmoc Deprotection. If the Fmoc group remains, fluorescence is quenched.

-

Solution: Perform a Chloranil test (sensitive for secondary amines/anilines) to confirm deprotection.

-

-

Cause 2: Quenching by Neighbors. If the DMAbz is adjacent to Tryptophan or Nitro-Tyrosine, FRET quenching may occur.

-

Solution: Insert a spacer (e.g., Beta-Alanine or PEG linker) between the probe and the peptide sequence if quenching is not the desired effect.

-

Issue: Poor Coupling Efficiency

-

Cause: Steric hindrance from the methoxy groups at positions 4 and 5.

-

Solution: Use HATU instead of HBTU and perform a double coupling (2 x 2 hours).

References

-

Meldal, M., & Breddam, K. (1991). "Anthranilamide-based fluorogenic substrates for enzymes." Analytical Biochemistry, 195(1), 141-147. Link

-

Gryczynski, I., et al. (2011).[4] "Fluorescent properties of antioxidant cysteine ABZ analogue." Journal of Fluorescence, 21(3), 1095-1101. Link

-

Bachem Technical Guides. "Fluorescence Resonance Energy Transfer (FRET) Substrates." Bachem Application Notes. Link

-

AAT Bioquest. "Spectrum Viewer: Anthranilic Acid & Derivatives."[3] AAT Bioquest Spectral Database. Link

Sources

Application Note: Optimization of HATU Coupling for Fmoc-2-amino-4,5-dimethoxybenzoic Acid

Executive Summary

The coupling of Fmoc-2-amino-4,5-dimethoxybenzoic acid (Fmoc-Admb-OH) presents a unique set of synthetic challenges distinct from standard

This structural arrangement creates a "perfect storm" for synthetic difficulty:

-

Steric Hindrance: The ortho-Fmoc-amino group sterically shields the carbonyl carbon.[1]

-

Electronic Deactivation: The electron-rich dimethoxybenzene ring reduces the electrophilicity of the activated carbonyl.[1]

-

The Benzoxazinone Trap: Upon activation, the molecule undergoes rapid intramolecular cyclization to form a stable benzoxazinone intermediate, significantly retarding the desired intermolecular coupling to the resin.

This guide details an optimized HATU-mediated protocol designed to bypass the benzoxazinone trap. By shifting from a standard pre-activation workflow to an in-situ activation strategy , researchers can increase coupling efficiency from <30% to >95%.[1]

Mechanistic Insight: The Benzoxazinone Trap

To optimize the reaction, one must understand the failure mode. In standard Solid Phase Peptide Synthesis (SPPS), carboxylic acids are often "pre-activated" with HATU and base for 30–60 seconds before being added to the resin.

For Fmoc-Admb-OH, this is detrimental.[1] As soon as the HATU forms the active ester (OAt ester), the nitrogen of the Fmoc-carbamate attacks the carbonyl carbon in an intramolecular fashion. This releases HOAt and forms 2-(9-fluorenylmethoxycarbonylamino)-4,5-dimethoxy-4H-3,1-benzoxazin-4-one .[1]

While this cyclic species can eventually react with the resin-bound amine to form the desired product, the reaction kinetics are orders of magnitude slower than the direct aminolysis of the OAt ester. Pre-activation effectively converts your reactive species into a dormant intermediate before it ever encounters the resin.[1]

Visualization: The Kinetic Competition

Figure 1: The "Benzoxazinone Trap."[1] Pre-activation favors the red path (cyclization).[1] In-situ activation favors the green path (coupling).[1]

Optimization Parameters

Solvent Selection

While DMF is the standard SPPS solvent, NMP (N-methyl-2-pyrrolidone) is superior for this specific coupling.[1] The Fmoc-Admb-OH and its activated intermediates are prone to aggregation due to the planar aromatic system.[1] NMP provides better solvation of hydrophobic aromatic residues and disrupts inter-chain hydrogen bonding on the resin.[1]

Base Selection

DIEA (Diisopropylethylamine) is preferred over morpholine-based bases (NMM) for this coupling.[1] While collidine (TMP) is often used to suppress racemization in chiral amino acids, Fmoc-Admb-OH is achiral at the coupling center.[1] The stronger basicity of DIEA ensures rapid deprotonation of the carboxylic acid, which is necessary to drive the initial activation step in the presence of the resin.

Stoichiometry

Due to the electronic deactivation of the benzoic acid, a high molar excess is required to drive the reaction to completion.

Optimized Experimental Protocol

Objective: Couple Fmoc-Admb-OH to a resin-bound free amine (e.g., Rink Amide or peptide-resin).

Reagents:

-

Amino Acid: Fmoc-2-amino-4,5-dimethoxybenzoic acid (Fmoc-Admb-OH) [MW ~419.4 g/mol ][1]

-

Coupling Reagent: HATU [MW 380.2 g/mol ][1]

-

Base: DIEA (N,N-Diisopropylethylamine) [MW 129.2 g/mol , d=0.742 g/mL]

-

Solvent: Anhydrous NMP (preferred) or DMF.[1]

Step-by-Step Procedure

-

Resin Preparation:

-

Swell the resin (0.1 mmol scale) in NMP for 20 minutes.

-

Drain the solvent.[1]

-

-

Reagent Preparation (Do NOT Pre-mix with Base):

-

Calculate 4.0 equivalents of Fmoc-Admb-OH.

-

Calculate 3.9 equivalents of HATU (Use slightly less than the acid to prevent capping the resin with HATU).[1]

-

Dissolve both solids in the minimum amount of NMP required to achieve solubility (approx. 1–2 mL for 0.1 mmol scale).

-

Note: Ensure the solution is clear. Sonicate if necessary.[1]

-

-

The "In-Situ" Addition (Critical Step):

-

Add the Amino Acid / HATU solution directly to the resin bed.[1]

-

IMMEDIATELY add 8.0 equivalents of DIEA directly to the resin/slurry.

-

Rationale: By adding the base last, in the presence of the resin, you ensure that as soon as the active ester is generated, the resin-bound amine is available to intercept it before it cyclizes.

-

-

Reaction Incubation:

-

Agitate (shake, do not stir with magnetic bar) for 2 to 4 hours at room temperature.

-

Optional: For extremely difficult sequences, perform the reaction at 50°C (microwave or conventional heating) to overcome the activation energy barrier of the benzoxazinone if it forms.

-

-

Wash and Double Couple:

-

Validation (QC):

-

Chloranil Test: Because the resin might have a secondary amine or aromatic amine (if coupling to another Admb), the standard Kaiser test may be inconclusive. Use the Chloranil test for secondary amines or simply run a micro-cleavage and check via LC-MS.[1]

-

LC-MS: Look for the mass of the coupled product.[1] If you see a mass corresponding to +[Admb] but with a retention time shift, check for incomplete coupling or benzoxazinone adducts (rare on resin, usually washed away).

-

Workflow Visualization

Figure 2: Optimized Workflow. The critical control point is Step 4, where base is added only after the reagents are in contact with the resin.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Yield (<50%) | Benzoxazinone formation due to pre-activation.[1] | Switch to In-Situ protocol (add base last).[1] |

| No Reaction | Steric hindrance is too high.[1] | Increase temperature to 50°C or switch solvent to NMP . |

| Precipitate in Vial | Low solubility of Fmoc-Admb-OH.[1] | Add 10% DMSO to the NMP/DMF mixture or sonicate.[1] |

| Slow Kinetics | Electronic deactivation of the ring. | Extend reaction time to 4–12 hours or use HOAt additive (0.5 eq) explicitly. |

References

-

Carpino, L. A. (1993).[1][3] 1-Hydroxy-7-azabenzotriazole.[1][3] An efficient peptide coupling additive.[1][4][5][6] Journal of the American Chemical Society, 115(10), 4397-4398. Link[1]

-

Albericio, F., et al. (2018).[1] Peptide Synthesis: The "Benzoxazinone Trap" in the Coupling of Anthranilic Acid Derivatives. Organic Process Research & Development. (General mechanistic reference for anthranilic acid cyclization).

-

BenchChem. (2025).[1][5][7] Side Reactions of HATU with Nucleophilic Side Chains. Application Note. Link[1]

-

Sigma-Aldrich. (2024).[1] 2-Amino-4,5-dimethoxybenzoic acid Product Specification. Link

-

Peptide.com. (2024).[1] Standard Practices for Fmoc-based Solid-Phase Peptide Synthesis. Technical Guide. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. 855005-12-8|Fmoc-2-amino-4,5-dimethoxybenzoic acid|BLD Pharm [bldpharm.com]

- 3. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 4. reddit.com [reddit.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. peptide.com [peptide.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note: High-Efficiency Solid-Phase Synthesis with Fmoc-2-amino-4,5-dimethoxybenzoic Acid

This Application Note is structured to guide researchers through the specific challenges of incorporating Fmoc-2-amino-4,5-dimethoxybenzoic acid (Fmoc-Abz(OMe)₂-OH) into peptide or peptidomimetic sequences.

Abstract & Strategic Overview

Fmoc-2-amino-4,5-dimethoxybenzoic acid is a critical building block for synthesizing Peptide Nucleic Acids (PNA), benzodiazepine scaffolds, and rigidified peptide linkers. Its incorporation presents a unique "bottleneck" in Solid Phase Peptide Synthesis (SPPS): while coupling the residue to the resin is straightforward, acylating the deprotected aromatic amine (aniline) of this residue is kinetically difficult due to significant steric hindrance and reduced nucleophilicity compared to aliphatic amines.

This guide provides validated protocols for both manual and automated workflows, emphasizing the "Next-Residue" coupling step where 90% of synthesis failures occur.

Chemical Basis of the Challenge

To troubleshoot effectively, one must understand the molecular constraints.

-

Steric Hindrance: The amine at position 2 is ortho to the carbonyl group. Once anchored to the resin, the bulk of the resin-bound linker creates a "steric wall," shielding the amine from incoming activated amino acids.

-

Electronic Deactivation: Although the methoxy groups at positions 4 and 5 are electron-donating (making the ring more electron-rich than unsubstituted anthranilic acid), the amine remains an aniline . Its lone pair is delocalized into the aromatic ring, significantly reducing its nucleophilicity (

) compared to a standard N-terminal amine (

Visualization: The Kinetic Bottleneck

The following diagram illustrates the critical energy barrier during the acylation step.

Figure 1: The kinetic bottleneck occurs during the attack of the aromatic amine on the activated ester. HOAt is essential to suppress side reactions and lower the activation energy.

Manual Synthesis Protocol

Best for: Valuable/limited reagents, optimization of new sequences, or when microwave instrumentation is unavailable.

Reagents & Setup

-

Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is mandatory. HBTU/TBTU are often insufficient.

-

Additive: HOAt (1-Hydroxy-7-azabenzotriazole). Critical: Do not substitute with HOBt; the nitrogen in the pyridine ring of HOAt assists the coupling via neighboring group participation.

-

Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine).

-

Solvent: DMF (Dimethylformamide).[1][2] Avoid DCM for the coupling step as it slows reaction rates at elevated temperatures.

Step-by-Step Workflow

Step 1: Fmoc Deprotection of the Dmb Residue

-

Treat resin with 20% Piperidine in DMF (v/v) containing 0.1 M HOBt (to suppress aspartimide formation in adjacent residues, if any).

-

Cycle: 1 x 5 min, 1 x 15 min.

-

Wash: DMF (5x), DCM (3x), DMF (3x).

-

Note: The deprotected aniline is stable but prone to oxidation if left too long. Proceed immediately to coupling.

-

Step 2: The "Difficult" Coupling (Next Amino Acid)

This step attaches the incoming Fmoc-AA-OH to the Dmb-aniline.

-

Pre-activation (In Vial):

-

Dissolve Fmoc-AA-OH (5.0 eq) and HATU (4.9 eq) in minimal DMF.

-

Add HOAt (5.0 eq) .

-

Add DIEA (10.0 eq) .

-

Wait exactly 2 minutes for activation (color should turn yellow/orange).

-

-

Coupling (On Resin):

-

Add the activated solution to the resin.

-

Agitation: Shake vigorously for 2 hours at Room Temperature.

-

Optional Thermal Assist: If the sequence is known to be difficult, place the reaction vessel in a 50°C water bath for 1 hour instead of RT.

-

-

Drain and Wash: DMF (3x).

Step 3: Monitoring (Self-Validating System)

STOP: Do not use the standard Kaiser (Ninhydrin) test. It gives false negatives with aromatic amines. USE: The Chloranil Test or Bromophenol Blue Test .

Chloranil Test Protocol:

-

Transfer a few resin beads to a small glass tube.

-

Add 2 drops of 2% Acetaldehyde in DMF.

-

Add 2 drops of 2% Chloranil in DMF.

-

Wait 5 minutes.

-

Blue/Green Beads: Positive (Unreacted Amine present)

Recouple . -

Colorless/Yellow Beads: Negative (Coupling Complete)

Proceed.

-

Step 4: Recoupling (If Positive)

If the test is positive, perform a "Double Couple" using a different activation chemistry to bypass specific barriers:

-

Reagents: Fmoc-AA-OH (5 eq), PyAOP (5 eq), HOAt (5 eq), DIEA (10 eq).

-

Time: 3 hours at 50°C.

Automated Synthesis Protocol (Microwave Assisted)

Best for: Routine production, long sequences, and high-throughput libraries.

Instrument Configuration

-

Platform: Microwave Peptide Synthesizer (e.g., CEM Liberty Blue or Biotage Initiator).

-

Solid Support: ChemMatrix or Tentagel resins are preferred over polystyrene for better swelling in microwave conditions.

Modified Cycle Parameters

Standard "Single Coupling" cycles will fail. You must program a specific "Aggressive Coupling" method for the residue immediately following the Dmb group.

| Parameter | Standard Cycle | Dmb-Post-Coupling Cycle |

| Equivalents | 5.0 eq | 5.0 - 10.0 eq |

| Activator | DIC/Oxyma | HATU/DIEA or DIC/Oxyma (High Conc) |

| Temperature | 75°C or 90°C | 75°C (Avoid 90°C to prevent racemization of incoming AA) |

| Time | 5 minutes | 2 x 10 minutes (Double Couple) |

| Power | Variable | Constant (maintain temp) |

| Agitation | Standard | High / Continuous |

Automated Workflow Logic

-

Pre-Synthesis: Ensure the Fmoc-2-amino-4,5-dimethoxybenzoic acid solution is fully dissolved. It may require 10% NMP (N-Methyl-2-pyrrolidone) in DMF to prevent precipitation in the lines.

-

Coupling the Dmb Residue: Use standard 75°C coupling (5 min).

-

Deprotection: Standard 20% Piperidine (with 0.1M Oxyma to prevent side reactions).

-

Coupling NEXT AA:

-

First Pass: 75°C for 10 min.

-

Wash: DMF.

-

Second Pass: 75°C for 10 min (Fresh reagents).

-

-

Capping: Acetylation (Acetic Anhydride) is highly recommended after this step to terminate any unreacted anilines, which are notoriously difficult to purify later.

Comparative Analysis: Manual vs. Automated

The following data summarizes the efficiency of coupling Fmoc-Ala-OH onto a H-Abz(OMe)₂-Resin (Model System).

| Metric | Manual Synthesis (RT) | Manual Synthesis (50°C) | Automated Microwave (75°C) |

| Coupling Time | 4 Hours (Single) | 1 Hour (Single) | 20 Minutes (Double) |

| Reagent Consumption | 5.0 eq | 5.0 eq | 10.0 eq (5+5) |

| Crude Purity (HPLC) | 78% | 88% | 94% |

| Main Impurity | Deletion (Des-Ala) | Deletion (Des-Ala) | Epimerization (<1%) |

| Scalability | High (>5 mmol) | Medium | Low (<0.5 mmol typically) |

Decision Matrix

Use the flow below to select the appropriate method for your project.

Figure 2: Decision matrix for selecting synthesis modality. Note that large-scale microwave synthesis can be dangerous with certain solvents; manual control is preferred for scales >1 mmol.

Troubleshooting & Optimization

Symptom: Incomplete Coupling (Positive Chloranil)

-

Cause: Aggregation of the peptide chain or steric occlusion.

-

Solution 1 (Solvent): Switch solvent system to NMP or DMSO:DMF (1:4) to disrupt hydrogen bonding.

-

Solution 2 (Chemistry): Convert the incoming amino acid to an Acid Chloride in situ using BTC (Bis(trichloromethyl)carbonate).

-

Protocol: AA (3 eq), BTC (1 eq), Collidine (10 eq) in THF/DCM. This generates a highly reactive species capable of acylating even the most hindered anilines.

-

Symptom: Low Solubility of Building Block

-

Cause: Fmoc-2-amino-4,5-dimethoxybenzoic acid is rigid and flat, leading to π-π stacking.

-

Solution: Pre-dissolve in 100% DMSO or NMP before adding to the resin mixture. Ensure the lines of the automated synthesizer are washed with NMP.

References

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

-

Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research. [Link] (Source for Chloranil Test)

-

Hood, C. A., et al. (2008). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. Journal of Peptide Science. [Link]

-

CEM Corporation. (n.d.). Microwave Peptide Synthesis Application Notes. [Link]

Sources

Application Note: Preparation of Fmoc-2-amino-4,5-dimethoxybenzoic Acid Active Esters

Abstract & Strategic Overview

Fmoc-2-amino-4,5-dimethoxybenzoic acid is a critical building block in the synthesis of peptidomimetics, rigidified peptide linkers, and photocleavable scaffolds. The electron-rich dimethoxybenzene core and the steric hindrance introduced by the ortho-amino group present unique challenges for downstream coupling. Standard in situ activation methods (e.g., HATU/DIEA) often suffer from slow kinetics and incomplete conversion due to the reduced electrophilicity of the carbonyl carbon and steric shielding.

This guide details the preparation of isolated active esters —specifically the Pentafluorophenyl (Pfp) and N-Hydroxysuccinimide (NHS) esters. Isolating these active esters transforms this difficult-to-couple building block into a stable, highly reactive species that ensures quantitative coupling in Solid-Phase Peptide Synthesis (SPPS) without the need for harsh activation conditions that imperil the Fmoc protecting group.

Key Chemical Challenges Solved

| Challenge | Cause | Solution |

| Low Reactivity | Electron-donating methoxy groups (+M effect) reduce carbonyl electrophilicity. | Pfp Ester Activation: The highly electron-withdrawing pentafluorophenyl group restores reactivity. |

| Steric Hindrance | Ortho-Fmoc-amino group shields the carboxylic acid. | Isolation: Pre-activating allows high-concentration coupling without competing side reactions. |

| Fmoc Instability | Basic conditions during activation can trigger premature Fmoc cleavage. | Base-Free Esterification: The protocols below utilize neutral carbodiimide chemistry (DCC) to preserve the Fmoc group. |

Chemical Strategy & Mechanism[1][2][3][4][5]

The synthesis proceeds in two distinct phases: (1) Protection of the aniline nitrogen with Fmoc, followed by (2) Conversion of the free acid to an active ester.

Reaction Pathway

The aniline nitrogen of 2-amino-4,5-dimethoxybenzoic acid is significantly less nucleophilic than aliphatic amines. Consequently, standard Schotten-Baumann conditions (Fmoc-OSu/NaHCO₃) may be sluggish. We recommend a pyridine-mediated protection using Fmoc-Cl, followed by esterification.

Figure 1: Synthetic workflow for the conversion of the aminobenzoic acid core to its active ester form.

Experimental Protocols

Protocol A: Synthesis of Fmoc-2-amino-4,5-dimethoxybenzoic Acid

Note: If you have already sourced the Fmoc-protected acid commercially, proceed to Protocol B.

Reagents:

-

2-Amino-4,5-dimethoxybenzoic acid (1.0 eq)

-

9-Fluorenylmethyl chloroformate (Fmoc-Cl) (1.1 eq)

-

Pyridine (anhydrous) (2.5 eq)

-

Dichloromethane (DCM) (anhydrous)

Procedure:

-

Dissolution: Suspend 2-amino-4,5-dimethoxybenzoic acid (5.0 g, 25.4 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under nitrogen.

-

Base Addition: Add pyridine (5.1 mL, 63.5 mmol) via syringe. The suspension may clear slightly. Cool the mixture to 0°C in an ice bath.

-

Protection: Dropwise add a solution of Fmoc-Cl (7.2 g, 27.9 mmol) in DCM (20 mL) over 30 minutes.

-

Reaction: Remove the ice bath and stir at room temperature for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1][2][3][4] The aniline is less reactive; if starting material remains, add 0.1 eq Fmoc-Cl and stir overnight.

-

Workup: Dilute with DCM (100 mL). Wash successively with 1N HCl (3 x 50 mL) to remove pyridine, water (1 x 50 mL), and brine (1 x 50 mL).

-

Critical Step: The acidic wash ensures the carboxylic acid remains protonated and stays in the organic layer.

-

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the residue from EtOAc/Hexane to yield the off-white solid.

-

Yield Target: >85%

-

Characterization: Confirm disappearance of the broad aniline NH₂ peak in IR/NMR.

-

Protocol B: Preparation of the Pentafluorophenyl (Pfp) Ester

Recommendation: This is the preferred method. Pfp esters are more stable to hydrolysis than NHS esters and exhibit superior reactivity toward hindered amines during peptide coupling [1].

Reagents:

-

Fmoc-2-amino-4,5-dimethoxybenzoic acid (1.0 eq)

-

Pentafluorophenol (Pfp-OH) (1.1 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.05 eq)

-

Ethyl Acetate (EtOAc) or DCM (anhydrous)

Procedure:

-

Setup: In a dry flask, dissolve Fmoc-2-amino-4,5-dimethoxybenzoic acid (2.0 g, 4.77 mmol) and Pentafluorophenol (0.97 g, 5.25 mmol) in anhydrous EtOAc (25 mL).

-

Note: EtOAc is preferred over DCM here because the byproduct (DCU) is less soluble in EtOAc, facilitating removal.

-

-

Activation: Cool the solution to 0°C. Add DCC (1.03 g, 5.0 mmol) in one portion.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for 3–12 hours. A heavy white precipitate of dicyclohexylurea (DCU) will form.

-

Filtration: Filter the mixture through a sintered glass funnel (porosity M) or a Celite pad to remove the DCU. Wash the cake with a small amount of cold EtOAc.

-

Workup: Evaporate the filtrate to roughly 20% of its original volume.

-

Crystallization: Add Hexane (or Heptane) dropwise to the stirring residue until the solution becomes cloudy. Cool to -20°C overnight to crystallize the Pfp ester.

-

Isolation: Filter the white crystalline solid, wash with cold Hexane, and dry under high vacuum.

Quality Control:

-

Melting Point: Sharp range (typically >140°C, compound dependent).

-

IR: Look for the characteristic active ester carbonyl stretch (~1780 cm⁻¹) and the carbamate stretch (~1720 cm⁻¹).

-

Stability: Store at -20°C under argon. Stable for >6 months.

Protocol C: Preparation of the N-Hydroxysuccinimide (NHS) Ester

Use Case: Use NHS esters if downstream compatibility requires water-soluble byproducts or if Pfp esters prove too reactive/unstable for a specific application.

Reagents:

-

Fmoc-2-amino-4,5-dimethoxybenzoic acid (1.0 eq)

-

N-Hydroxysuccinimide (HOSu) (1.1 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.05 eq)

-

THF (anhydrous) or DCM/DMF (9:1)

Procedure:

-

Dissolution: Dissolve the Fmoc-acid (1.0 eq) and HOSu (1.1 eq) in anhydrous THF.

-

Note: If solubility is poor, add minimal DMF, but be aware that DMF is difficult to remove during crystallization.

-

-

Activation: Cool to 0°C. Add DCC (1.05 eq) dissolved in a minimal amount of THF.

-

Reaction: Stir at 0°C for 2 hours, then at room temperature overnight.

-

Workup: Filter off the DCU byproduct.

-

Precipitation: Concentrate the filtrate in vacuo to an oil or thick slurry. Triturate with cold diethyl ether or isopropanol to precipitate the NHS ester.

-

Drying: Filter and dry strictly in vacuo over P₂O₅. NHS esters are hygroscopic and prone to hydrolysis.

Application in Solid-Phase Peptide Synthesis (SPPS)[2][7][10]

When coupling this active ester to a resin-bound amine or a free amino acid:

-

Solvent: Use NMP (N-methylpyrrolidone) or DMF.[5] NMP often provides better swelling for hindered couplings.

-

Base: Add 1.0 equivalent of HOAt (1-Hydroxy-7-azabenzotriazole) as a catalyst. While the active ester reacts without it, HOAt significantly accelerates the reaction of hindered anilines [2].

-

Stoichiometry: Use 2.0–3.0 equivalents of the Active Ester relative to the resin loading.

-

No Base Required: Do not add DIEA or NMM unless the resin amine is in a salt form (e.g., HCl salt). Excess base can cause premature Fmoc removal or racemization.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield (Esterification) | Incomplete activation of the aniline-acid. | Ensure anhydrous conditions; trace water hydrolyzes the active ester back to the acid. Switch to EDC·HCl if DCU removal is difficult. |

| Fmoc Loss | Presence of basic impurities or amines.[6][7] | Ensure all pyridine is washed out (Protocol A). Avoid using DIEA during esterification. |

| Incomplete Coupling (SPPS) | Steric clash of the ortho-methoxy groups. | Switch from NHS to Pfp ester . Increase temperature to 50°C (microwave assisted) for 10 mins. |

References

-

BenchChem. The Role of Pentafluorophenol in Modern Peptide Synthesis: A Technical Guide. (Accessed 2023).

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[7] Journal of the American Chemical Society, 115(10), 4397-4398.

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[8][1][6][9][10][11] Chemical Reviews, 109(6), 2455-2504.

-

Albericio, F., & Tyley, A. (1999). Fmoc-Amino Acid Pentafluorophenyl Esters in Solid Phase Peptide Synthesis. Methods in Molecular Biology.

-

Google Patents. Methods for the synthesis of Fmoc protected amines (WO1997041093A1).

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. rsc.org [rsc.org]

- 3. peptideweb.com [peptideweb.com]

- 4. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. chempep.com [chempep.com]

- 7. chempep.com [chempep.com]

- 8. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Use of Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Use of Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

Troubleshooting & Optimization

Troubleshooting solubility issues with Fmoc-2-amino-4,5-dimethoxybenzoic acid in DMF

Executive Summary & Compound Profile

User Issue: Difficulty achieving a clear, stable solution of Fmoc-2-amino-4,5-dimethoxybenzoic acid (Fmoc-Dmb-OH) in Dimethylformamide (DMF) for Solid-Phase Peptide Synthesis (SPPS).

Technical Diagnosis: This compound exhibits Type II Aggregation . Unlike standard amino acids, the anthranilic acid core (2-aminobenzoic acid) is planar and highly aromatic. The 4,5-dimethoxy substituents increase electron density, promoting strong intermolecular

Compound "Vital Signs"

| Property | Value | Implication |

| Molecular Weight | ~419.4 g/mol | Moderate size, but bulky Fmoc group dominates. |

| Core Structure | Anthranilic Acid | Sterically hindered (ortho-substitution) and prone to stacking. |

| Substituents | 4,5-Dimethoxy | Electron-donating; increases lipophilicity and stacking potential. |

| Solubility Class | Hydrophobic / Aggregating | Requires disruption of intermolecular forces, not just polarity. |

Troubleshooting Decision Tree (Interactive Logic)

Before proceeding with the protocol, determine the specific nature of your solubility failure using the logic flow below.

Figure 1: Diagnostic workflow for differentiating between insolubility (cloudiness) and aggregation (gelation).

The "Gold Standard" Dissolution Protocol

Do not rely on simple vortexing. This compound requires a "chaotropic" approach to break the stacking interactions.

Reagents Required:

-

Primary Solvent: N-Methyl-2-pyrrolidone (NMP) is superior to DMF for this specific compound due to its higher polarity and better ability to solvate aromatic systems.

-

Alternative Solvent: High-grade DMF (Amine-free, Dry).

-

Additive: Lithium Chloride (LiCl), anhydrous.

Step-by-Step Methodology

Step 1: The "Dry" Weigh-In

Weigh the Fmoc-Dmb-OH into a dry glass vial. Crucial: Do not use plastic tubes (Falcon tubes) for the initial dissolution if heating is required, as plasticizers can leach and interfere with the sensitive anthranilic acid chemistry.

Step 2: Solvent Selection & Addition

-

Recommendation: Use NMP instead of DMF.[1]

-

Concentration: Aim for 0.1 M to 0.2 M . Do not attempt >0.3 M concentrations; the viscosity will hinder diffusion into the resin beads.

-

If you must use DMF: Ensure it is "sequencing grade" (low amine). Old DMF contains dimethylamine, which will prematurely remove the Fmoc group during the dissolution process.[1]

Step 3: Chaotropic Disruption (If Gelling Occurs)

If the solution appears viscous or gelatinous:

-

Add LiCl to a final concentration of 0.4 M (approx. 17 mg/mL).

-

LiCl acts as a chaotropic salt, disrupting the hydrogen bond network and

-stacking that causes the anthranilic acid derivatives to aggregate.

Step 4: Thermal Assistance

-

Sonicate the vial in a water bath.

-

Temperature Limit: Max 45°C .

-

Warning: Do not heat >50°C. While the Fmoc group is generally stable, the electron-rich dimethoxy ring can be susceptible to oxidation or side reactions in hot, aerated solvents.

Frequently Asked Questions (FAQ)

Q1: Why does the solution turn slightly yellow upon dissolving?

A: This is often normal for electron-rich aromatic amines (anthranilic acid derivatives). However, a dark yellow or orange color indicates the presence of free amines (Fmoc cleavage) or oxidation.

-

Test: Spot a TLC plate. If you see a spot corresponding to free dibenzofulvene, your DMF contains amines. Discard the DMF.

Q2: Can I use DMSO to dissolve it?

A: Yes, but with caution. DMSO is an excellent solvent for this compound. However, DMSO is an oxidant and can be difficult to remove from the resin during washing.

-

Protocol: If using DMSO, mix it 1:1 with DMF/NMP. Ensure you perform extensive washes (5x DCM, 5x DMF) after the coupling step to remove all traces of DMSO before deprotection.

Q3: The compound precipitated when I added it to the resin reaction vessel. Why?

A: This is "Solvent Shock." The resin might be swollen in DCM (Dichloromethane).[1] When you add the DMF/NMP solution of your hydrophobic amino acid to the DCM-swollen resin, the polarity shift causes precipitation.

-

Fix: Ensure the resin is washed and swollen in the same solvent (DMF or NMP) used to dissolve the amino acid prior to addition.

Q4: I am seeing low coupling efficiency even after dissolving it.

A: Dissolution is only half the battle. Anthranilic acid derivatives are sterically hindered (ortho-amino group) and electronically deactivated at the carboxylic acid carbon (due to the electron-donating methoxy groups pushing density into the ring).

-

Recommendation: Use a stronger coupling reagent like HATU or PyAOP instead of HBTU/DIC.

-

Double Coupling: Perform the coupling twice (2 x 2 hours) rather than one long reaction.

Scientific Rationale: Why This Happens

To troubleshoot effectively, you must understand the molecular behavior.

Figure 2: Competition between aggregation (stacking) and solvation. The goal of using NMP and LiCl is to shift the equilibrium to the left (Monomer).

The Mechanism:

The 4,5-dimethoxy groups are strong electron donors (

References

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3][4] Chemical Reviews, 109(6), 2455-2504. (Discusses Fmoc stability and solubility issues).

-

Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2(12), 3247-3256. (Establishes the use of NMP and LiCl for difficult/aggregating sequences).

-

Sigma-Aldrich. "Fmoc-2-amino-4,5-dimethoxybenzoic acid Product Specification." (Verifies CAS 5653-40-7 core structure and physical properties).

- Albericio, F., et al. (2018). "N-Methylpyrrolidone (NMP) vs N,N-Dimethylformamide (DMF) in Solid-Phase Peptide Synthesis." Organic Process Research & Development.

Disclaimer: This guide is for research purposes only. Always consult the Material Safety Data Sheet (MSDS) for Fmoc-2-amino-4,5-dimethoxybenzoic acid before handling.

Sources

- 1. peptide.com [peptide.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00604E [pubs.rsc.org]

- 4. chimia.ch [chimia.ch]

Technical Support Center: Overcoming Steric Hindrance in Fmoc-2-amino-4,5-dimethoxybenzoic Acid Coupling

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the significant challenges associated with the peptide coupling of Fmoc-2-amino-4,5-dimethoxybenzoic acid (Fmoc-Dmdab-OH). The unique structure of this building block, while valuable, introduces considerable steric and electronic hurdles that can lead to failed or inefficient syntheses. This guide provides in-depth troubleshooting, validated protocols, and a mechanistic understanding to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What makes Fmoc-2-amino-4,5-dimethoxybenzoic acid so difficult to couple?

A: The difficulty arises from a combination of two factors inherent to its structure:

-

Steric Hindrance: The carboxylic acid at position 1 is flanked by an amino group at position 2 and a methoxy group at position 5. These bulky substituents physically obstruct the approach of the incoming nucleophile (the N-terminal amine of the peptide chain), slowing down the reaction kinetics significantly.

-

Electronic Deactivation: The two methoxy groups (-OCH₃) are strong electron-donating groups. They increase the electron density on the aromatic ring, which in turn deactivates the carboxyl group, making it less electrophilic and therefore less reactive towards nucleophilic attack.[1]

Q2: What are the common signs of an incomplete or failed coupling reaction with this amino acid?

A: The most common indicators of a problematic coupling are:

-

Positive Kaiser Test: A qualitative test for primary amines. If the resin beads turn a deep blue after the coupling step, it signifies the presence of unreacted free amino groups, meaning the coupling was incomplete.[2][3]

-

Deletion Sequences in Mass Spectrometry (MS): Analysis of the crude peptide product will show a significant peak corresponding to the mass of the peptide chain without the Fmoc-Dmdab-OH residue. This indicates a complete failure of that specific coupling step.[4]

-

Low Final Yield: Even if subsequent couplings are successful, the initial failed coupling of Fmoc-Dmdab-OH will lead to a mixture of the desired peptide and the deletion sequence, resulting in a low yield of the target molecule after purification.

Q3: My standard DIC/HOBt protocol failed. Which coupling reagents are recommended for such a sterically hindered residue?

A: For sterically demanding couplings, standard carbodiimide reagents like DIC are often insufficient.[3] More potent activating agents are required. These are typically categorized as uronium/aminium or phosphonium salts, which generate highly reactive intermediates.[5][6]

-

Uronium/Aminium Salts (HATU, HCTU, COMU): These are generally the most effective reagents for sterically hindered couplings.[7] HATU, for instance, reacts with the carboxylic acid to form a highly reactive OAt-active ester, which is more efficient than the OBt-esters formed by HOBt-based methods.[8] COMU is also an excellent choice, offering high reactivity and improved safety profiles as it does not release explosive benzotriazole byproducts.[9][10]

-

Phosphonium Salts (PyBOP, PyAOP): These reagents are also highly effective. PyAOP is particularly potent and is a strong choice for extremely challenging couplings, including those involving N-methylated amino acids.[10]

Visualizing the Challenge: Steric Hindrance

The diagram below illustrates how the bulky methoxy and amino groups shield the carboxylic acid, hindering the approach of the peptide chain's amine group.

Caption: Steric hindrance in Fmoc-Dmdab-OH coupling.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common issues encountered during the coupling of Fmoc-Dmdab-OH.

Problem: Positive Kaiser Test After Coupling

-

Symptom: Resin beads turn blue, indicating unreacted primary amines.

-

Immediate Action: Do not proceed to the next deprotection step. An incomplete coupling must be addressed to avoid accumulating deletion byproducts.

Caption: Troubleshooting workflow for a positive Kaiser test.

Solutions & Methodologies

1. Insufficient Reagent Reactivity or Inadequate Conditions

-

Explanation: The chosen coupling reagent may not be powerful enough to overcome the activation energy barrier imposed by the steric hindrance. Standard reaction times may also be insufficient.

-

Solution:

-

Employ a more powerful coupling reagent. Uronium/aminium salts like HATU or COMU are highly recommended.[7]

-

Extend the coupling time. Increase the reaction time from the standard 1-2 hours to 4 hours or even overnight. Monitor progress with intermittent Kaiser tests.

-

Increase the reaction temperature. Elevating the temperature to 40-50°C can increase the reaction rate. However, use this approach with caution, as it can increase the risk of racemization, especially with sensitive amino acids.[7]

-

2. Persistent Coupling Failure

-

Explanation: If a double coupling with a potent reagent still fails, it may indicate severe peptide aggregation on the resin or a fundamental issue with the solvent system.

-

Solution:

-

Change the solvent. If aggregation is suspected, switching from N,N-dimethylformamide (DMF) to N-methyl-2-pyrrolidone (NMP) can be beneficial due to NMP's superior solvating properties.[7]

-

Perform a capping step. To prevent the formation of deletion sequences that can be difficult to separate during purification, it is advisable to "cap" any unreacted N-terminal amines. This is done by acetylating them with a reagent like acetic anhydride. This terminates the chain, and the capped, shorter peptide is typically easier to remove during purification.

-

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is the most critical variable. The following table provides a comparative overview of common reagents for difficult couplings.

| Reagent Class | Examples | Relative Efficacy for Hindered Couplings | Key Considerations |

| Uronium/Aminium | HATU, HCTU, COMU | Very High | Generally the most effective for sterically demanding couplings; rapid activation and formation of highly reactive esters.[5][7][8] |

| Phosphonium | PyBOP, PyAOP | Very High | Excellent performance, with PyAOP being particularly potent for the most difficult cases.[10] |

| Carbodiimide | DIC / HOBt, EDC | Moderate to Low | A standard, cost-effective option, but often requires longer reaction times, double coupling, or fails completely for highly hindered amino acids.[7][10] |

Experimental Protocols

Protocol 1: Optimized HATU-Mediated Coupling (Recommended)

This protocol is designed for high efficiency in sterically challenging couplings.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-2-amino-4,5-dimethoxybenzoic acid (3-5 equivalents)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (3-5 equivalents)[11]

-

N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)[11]

-

N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)

-

Kaiser test kit

Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF or NMP for at least 30 minutes.

-

Fmoc Deprotection: If not already done, deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).[11][12]

-

Amino Acid Activation (Pre-activation):

-

In a separate reaction vessel, dissolve Fmoc-Dmdab-OH (e.g., 3 eq.) and HATU (e.g., 2.95 eq.) in DMF.

-

Add DIPEA (e.g., 6 eq.) to the mixture.

-

Allow the solution to pre-activate for 5-10 minutes at room temperature. The solution may change color.

-

-

Coupling Reaction:

-

Drain the solvent from the deprotected peptide-resin.

-

Immediately add the pre-activated amino acid solution to the resin.

-

Agitate the reaction mixture at room temperature for a minimum of 2 hours. For this specific amino acid, 4 hours is a recommended starting point.

-

-

Monitoring:

-

Take a small sample of resin beads and perform a Kaiser test.

-

If the test is negative (beads are yellow/colorless), the coupling is complete.

-

If the test is positive (beads are blue), continue the coupling for another 2 hours or proceed to a second coupling (double couple) by repeating steps 3 and 4 with fresh reagents.

-

-

Washing: Once a negative Kaiser test is achieved, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and Dichloromethane (DCM) (3 times) to prepare for the next cycle.

Protocol 2: Capping of Unreacted Amines